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Introduction
SRI-37240 is a novel small molecule identified through high-throughput screening as a potent

inducer of translational readthrough of premature termination codons (PTCs) in the Cystic

Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Nonsense mutations, which

introduce PTCs, lead to the production of truncated, non-functional CFTR protein, a major

cause of cystic fibrosis (CF) in a significant portion of patients. SRI-37240 and its more potent

derivative, SRI-41315, offer a promising therapeutic strategy by enabling the ribosome to

bypass these premature stop signals, leading to the synthesis of full-length, functional CFTR

protein.

These compounds have demonstrated a synergistic effect when used in combination with other

CFTR modulators, particularly aminoglycosides such as G418. This document provides

detailed application notes, quantitative data summaries, and experimental protocols for the use

of SRI-37240 and its analogs in combination with other CFTR modulators for research and

drug development purposes.

Mechanism of Action
SRI-37240 induces a pause at stop codons, thereby inhibiting premature translation

termination.[1] Its more potent derivative, SRI-41315, functions by a novel mechanism involving

the reduction of the eukaryotic release factor 1 (eRF1) abundance.[1] eRF1 is a critical protein
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that recognizes stop codons and mediates the termination of protein synthesis. By promoting

the degradation of eRF1, SRI-41315 decreases the efficiency of termination at PTCs, allowing

for the incorporation of a near-cognate amino acid and the continuation of translation. This

mechanism is distinct from that of aminoglycosides like G418, which bind to the ribosomal

decoding site to induce readthrough. The complementary mechanisms of action of SRI

compounds and aminoglycosides underlie their observed synergistic effects.

Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of

SRI-37240 and SRI-41315 in combination with G418 for restoring CFTR protein expression

and function.

Table 1: Restoration of Full-Length CFTR Protein Expression in FRT Cells Expressing G542X-

CFTR

Treatment Concentration
Mean Full-Length CFTR
Protein Level (% of Wild-
Type)

Vehicle (DMSO) - Not reported

SRI-37240 10 µM ~6%

G418 100 µg/mL ~9%

SRI-37240 + G418 10 µM + 100 µg/mL ~25%

Table 2: Restoration of CFTR Channel Function (Forskolin-Stimulated Conductance) in FRT

Cells Expressing G542X-CFTR
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Treatment Concentration
Mean Forskolin-Stimulated
Conductance (% of Wild-
Type)

Vehicle (DMSO) - Not reported

SRI-37240 10 µM 1.4%

G418 100 µg/mL 1.0%

SRI-37240 + G418 10 µM + 100 µg/mL 10.5%

Mandatory Visualization
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Caption: Mechanism of SRI-41315-induced translational readthrough.
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Caption: General experimental workflow for evaluating SRI compounds.

Experimental Protocols
Note: The following protocols are representative and should be optimized for specific

experimental conditions. For precise details, refer to the supplementary information of the

primary literature, such as Sharma et al., Nature Communications, 2021.

NanoLuc Reporter Assay for Translational Readthrough
This assay quantifies the efficiency of translational readthrough by measuring the activity of

NanoLuc luciferase, which is only produced when a premature termination codon is bypassed.

Materials:
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HEK293T cells

NanoLuc reporter plasmid containing a CFTR nonsense mutation upstream of the NanoLuc

gene

Lipofectamine 2000 (or other suitable transfection reagent)

Opti-MEM

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

SRI-37240, SRI-41315, G418

Nano-Glo Luciferase Assay Reagent

White, opaque 96-well plates

Luminometer

Protocol:

Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4

cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2

incubator.

Transfection:

For each well, dilute 100 ng of the NanoLuc reporter plasmid in 25 µL of Opti-MEM.

In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate

for 5 minutes at room temperature.

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes

at room temperature to allow for complex formation.

Add 50 µL of the DNA-lipid complex to each well.
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Treatment: 24 hours post-transfection, remove the medium and replace it with 100 µL of

fresh complete DMEM containing the desired concentrations of SRI-37240, SRI-41315,

G418, or combinations thereof. Include appropriate vehicle controls (e.g., DMSO).

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

Lysis and Luminescence Measurement:

Equilibrate the plate and the Nano-Glo Luciferase Assay Reagent to room temperature.

Add 100 µL of Nano-Glo reagent to each well.

Lyse the cells by shaking the plate on an orbital shaker for 3 minutes.

Measure the luminescence using a plate-reading luminometer.

Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells)

to determine the fold-change in readthrough efficiency.

Ussing Chamber Electrophysiology for CFTR Function
This protocol measures ion transport across a polarized epithelial cell monolayer to assess

CFTR channel function.

Materials:

Fischer Rat Thyroid (FRT) cells stably expressing G542X-CFTR

Permeable supports (e.g., Transwell inserts)

Ussing chamber system

Ringer's solution

Forskolin

CFTRinh-172

Amiloride
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SRI-37240, SRI-41315, G418

Protocol:

Cell Culture on Permeable Supports: Seed FRT-G542X cells onto permeable supports and

culture until a confluent and polarized monolayer is formed (typically 7-10 days).

Treatment: Treat the cell monolayers with the desired compounds (SRI-37240, SRI-41315,

G418, or combinations) for 48-72 hours prior to the Ussing chamber measurements.

Ussing Chamber Setup:

Mount the permeable supports containing the cell monolayers in the Ussing chambers.

Fill both the apical and basolateral chambers with pre-warmed Ringer's solution.

Equilibrate the system for 20-30 minutes.

Measurement of Short-Circuit Current (Isc):

Measure the baseline Isc.

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

Add forskolin to the basolateral chamber to activate CFTR through cAMP stimulation. An

increase in Isc indicates CFTR-mediated chloride secretion.

Add CFTRinh-172 to the apical chamber to inhibit CFTR activity. The decrease in Isc

confirms that the current is CFTR-specific.

Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and CFTRinh-172.

Compare the ΔIsc of treated cells to that of vehicle-treated and wild-type CFTR-expressing

cells.

Western Blotting for CFTR Protein Expression
This protocol is for the detection and quantification of full-length CFTR protein.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b10855002?utm_src=pdf-body
https://www.benchchem.com/product/b10855002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treated cell monolayers

RIPA buffer with protease inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels (6% acrylamide)

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against CFTR

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Cell Lysis: Lyse the treated cell monolayers in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer

and heat at 37°C for 15 minutes.

SDS-PAGE: Separate the protein samples on a 6% SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation:
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Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST and then incubate with a

chemiluminescent substrate.

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.

Perform densitometry to quantify the intensity of the bands corresponding to full-length

CFTR (Band C). Normalize to a loading control (e.g., β-actin or GAPDH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10855002?utm_src=pdf-custom-synthesis
https://www.eurekalert.org/news-releases/518941
https://www.eurekalert.org/news-releases/518941
https://www.benchchem.com/product/b10855002#sri-37240-in-combination-with-other-cftr-modulators
https://www.benchchem.com/product/b10855002#sri-37240-in-combination-with-other-cftr-modulators
https://www.benchchem.com/product/b10855002#sri-37240-in-combination-with-other-cftr-modulators
https://www.benchchem.com/product/b10855002#sri-37240-in-combination-with-other-cftr-modulators
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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